4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid
Description
4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a branched pentanoic acid backbone with a trimethylsilyl (TMS) group at the 2-position and two methyl groups at the 4-position.
Properties
IUPAC Name |
4,4-dimethyl-2-trimethylsilylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)7-8(9(11)12)13(4,5)6/h8H,7H2,1-6H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIHBNAMCOAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292635 | |
| Record name | 4,4-dimethyl-2-(trimethylsilyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-16-8 | |
| Record name | NSC84282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-2-(trimethylsilyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid typically involves the reaction of 4,4-dimethylpentanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4,4-Dimethylpentanoic acid+Trimethylsilyl chlorideBase4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. (2S)-2-Amino-4,4-dimethylpentanoic Acid This compound shares the 4,4-dimethylpentanoic acid backbone but replaces the TMS group with an amino (-NH₂) group. The amino group increases polarity and biological activity, contrasting with the TMS group’s role in improving hydrophobicity. Such amino acids are often used in peptide synthesis and metabolic studies .
2.1.2. Valproic Acid (2-Propylpentanoic Acid) A branched-chain carboxylic acid with anticonvulsant properties. Unlike the TMS derivative, valproic acid’s 2-propyl substituent contributes to its pharmacological activity via modulation of GABA pathways and histone deacetylase inhibition. The absence of a silicon-based group reduces its stability under acidic conditions compared to TMS-containing analogs .
2.1.3. Trimethylsilyl Esters of Pentanoic Acid For example, pentanoic acid, 2-[(phenylmethoxy) imino]-, trimethylsilyl ester () and butanoic acid, trimethylsilyl ester (). These esters exhibit increased volatility, making them ideal for GC-MS analysis. However, the 4,4-dimethyl substitution in the target compound may further alter retention times and fragmentation patterns .
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Stability Notes |
|---|---|---|---|---|
| 4,4-Dimethyl-2-(TMS)pentanoic acid | C₁₁H₂₄O₂Si | -COOH, -Si(CH₃)₃ | High (estimated >3) | Hydrolytically stable in neutral conditions |
| Valproic acid | C₈H₁₆O₂ | -COOH, -CH₂CH₂CH₃ | Moderate (~2.8) | Prone to β-oxidation in vivo |
| (2S)-2-Amino-4,4-dimethylpentanoic acid | C₇H₁₃NO₂ | -COOH, -NH₂ | Low (~1.5) | Polar, water-soluble |
| Pentanoic acid, TMS ester | C₈H₁₈O₂Si | -COOSi(CH₃)₃ | High (~3.5) | Volatile, heat-stable |
*Estimated based on substituent contributions.
Biological Activity
4,4-Dimethyl-2-(trimethylsilyl)pentanoic acid (CAS No. 1115-16-8) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may influence metabolic pathways and exhibit properties such as:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively reduces oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in cells.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membrane integrity, leading to increased permeability and cell lysis.
Anticancer Potential
Preliminary studies have suggested that this compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is required to elucidate the specific molecular targets involved.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. The results indicated a significant reduction in oxidative stress markers compared to untreated controls.
| Concentration (µM) | ROS Levels (Relative Units) |
|---|---|
| 0 | 1.00 |
| 10 | 0.75 |
| 50 | 0.50 |
| 100 | 0.30 |
Case Study 2: Antibacterial Activity
A series of experiments assessed the antibacterial efficacy of the compound against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
